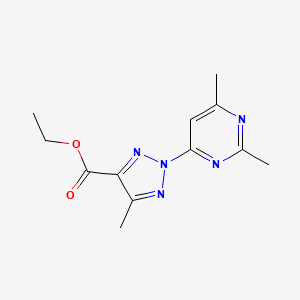
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrF4N. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 4-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to yield partially or fully dehalogenated products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling Reactions: Biaryl or diaryl compounds.
科学的研究の応用
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its application .
類似化合物との比較
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-Fluoro-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms in the 4 and 3 positions, respectively, enhances its ability to participate in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C6H2BrF4N |
|---|---|
分子量 |
243.98 g/mol |
IUPAC名 |
4-bromo-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
InChIキー |
LHXPYPFDPLCJSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
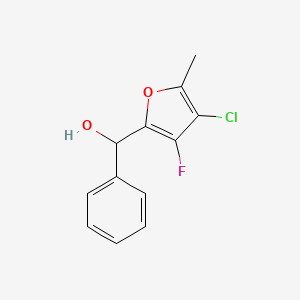
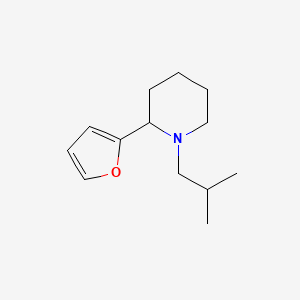
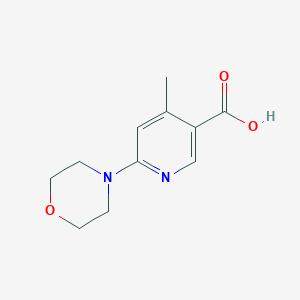
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
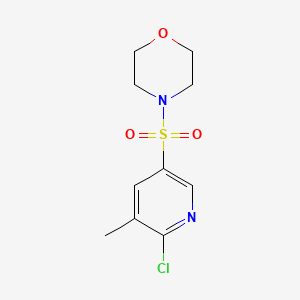
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
